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Hypaphorine

Cat. No.: B1226917
M. Wt: 246.3 g/mol
InChI Key: AOHCBEAZXHZMOR-UHFFFAOYSA-N
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Description

Overview of Hypaphorine (B1674125) as a Tryptophan-Derived Indole (B1671886) Alkaloid in Academic Context

This compound is an indole alkaloid chemically identified as the betaine (B1666868) of the amino acid tryptophan. uea.ac.uk As a member of the extensive family of indole alkaloids, it is derived from tryptophan and features a characteristic bicyclic structure. targetmol.comnih.gov In academic research, this compound is recognized for its presence in a diverse range of organisms, including plants, fungi, and marine sponges. targetmol.comnih.gov It is often studied for its various biological activities and its structural similarity to biochemically significant compounds like the plant hormone indole-3-acetic acid (IAA), serotonin (B10506), and melatonin. targetmol.com The molecule is of particular interest in chemical biology and plant science due to its role in symbiotic plant-fungal interactions and its potential as a specific antagonist of auxin activity. liberty.edunsf.gov

Historical Context of this compound Research and Early Discoveries

The history of this compound research dates back to the late 19th and early 20th centuries. The compound was first discovered by Dr. M. Greshoff in the seeds of Erythrina hypaphorus. uea.ac.ukcaymanchem.com Following its initial isolation, the chemical structure of this compound was elucidated in 1911 by P. van Romburgh and G. Barger. uea.ac.ukusda.gov Their work established that this compound is the betaine of tryptophan (α-trimethyl-β-indolepropiobetaine). uea.ac.uk They confirmed this by synthesizing the compound through the methylation of tryptophan and demonstrating its identity with the natural alkaloid. uea.ac.ukcaymanchem.com These early investigations were significant as they identified this compound as the first simple, naturally occurring derivative of tryptophan, distinguishing it from more complex alkaloids. uea.ac.uk

Scope and Research Significance in Contemporary Chemical Biology

In modern chemical biology, this compound serves as a valuable molecular tool for investigating various biological processes. Its primary significance lies in its ability to act as a specific antagonist to the natural plant hormone indole-3-acetic acid (IAA). liberty.edu Unlike synthetic auxins, this compound appears to compete with IAA, likely at the perception or early signal transduction stages, making it a crucial subject for studying auxin signaling pathways in plants. liberty.eduusda.gov

Furthermore, research into this compound is significant in the context of plant-microbe interactions, particularly in the symbiosis between ectomycorrhizal fungi like Pisolithus tinctorius and host plants such as eucalyptus. mdpi.comresearchgate.net The fungus produces and secretes this compound, which influences the root development of the host plant, for instance by inhibiting root hair elongation. usda.govresearchgate.netresearchgate.net This interaction provides a model for understanding the chemical signaling that governs symbiotic relationships. The compound is also explored for its potential medicinal properties, with studies investigating its anti-inflammatory and metabolic effects. mdpi.comwiley-vch.deglpbio.com The biosynthesis of this compound is another area of active research, with metabolic engineering approaches being used to produce the alkaloid in microbial systems like Escherichia coli. ijcmas.comrsdjournal.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18N2O2 B1226917 Hypaphorine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1H-indol-3-yl)-2-(trimethylazaniumyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-16(2,3)13(14(17)18)8-10-9-15-12-7-5-4-6-11(10)12/h4-7,9,13,15H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHCBEAZXHZMOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C(CC1=CNC2=CC=CC=C21)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Biosynthetic Pathways

Distribution in Biological Systems

Hypaphorine (B1674125) has been identified in a remarkable variety of organisms, from terrestrial plants and fungi to marine life and even as a metabolite in mammals. This broad distribution underscores its significant ecological and biological roles.

Presence in Plant Genera, notably Fabaceae Species (e.g., Erythrina, Caragana, Vaccaria)

This compound is frequently found within the plant kingdom, particularly in species belonging to the Fabaceae (legume) family. researchgate.netnih.gov Its presence has been well-documented in various genera, including Erythrina, Caragana, and Vaccaria. acs.orgnih.govresearchgate.net For instance, it has been isolated from Erythrina velutina and Erythrina senegalensis. researchgate.netnih.gov The compound has also been identified in Caragana korshinskii and Vaccaria segetalis. acs.orgresearchgate.netvdoc.pub Beyond the Fabaceae family, this compound has been found in other plants such as beetroots and carrots. researchgate.net

Table 1: Documented Presence of this compound in Selected Plant Species

Genus Species Family
Erythrina E. velutina, E. senegalensis Fabaceae
Caragana C. korshinskii Fabaceae
Vaccaria V. segetalis Fabaceae
Hedysarum H. polybctrys Fabaceae

Occurrence in Fungal Species (e.g., Pisolithus tinctorius, Astraeus odoratus)

The compound is notably produced by various fungal species, especially ectomycorrhizal fungi that form symbiotic relationships with plants. Pisolithus tinctorius is a well-studied example, where this compound is the primary indolic compound. caymanchem.comfao.orgnih.gov Research indicates that the concentration of this compound in the hyphae of Pisolithus tinctorius increases when it colonizes the roots of host plants like Eucalyptus. nih.gov this compound has also been detected in other ectomycorrhizal fungi, such as Astraeus odoratus. researchgate.netresearchgate.net

Identification in Marine Organisms

This compound and its derivatives are also present in the marine environment. sigmaaldrich.com It has been isolated from marine invertebrates, including sponges and mollusks. mdpi.comdntb.gov.ua For example, 5,6-dibromo-l-hypaphorine was identified in the South Pacific marine sponge Hyrtios sp. mdpi.comnih.govmdpi.comnih.gov Another derivative, 6-bromothis compound, was found in the marine nudibranch mollusk Hermissenda crassicornis. mdpi.com Iodinated versions, known as plakohypaphorines, have been isolated from the Caribbean sponge Plakortis simplex. mdpi.comresearchgate.net

Table 2: Examples of this compound and its Derivatives in Marine Organisms

Organism Compound
Hyrtios sp. (Marine Sponge) 5,6-dibromo-l-hypaphorine
Hermissenda crassicornis (Nudibranch Mollusk) 6-bromothis compound
Plakortis simplex (Marine Sponge) Plakohypaphorines A-F (Iodinated)
Iotrochota purpurea (Marine Sponge) Purpuroine J (6-bromothis compound methylate)

Detection as a Dietary Metabolite in Mammalian Biofluids (e.g., Human Milk)

Interestingly, this compound has been identified as a dietary metabolite in mammals. sigmaaldrich.com Metabolomic analyses of human milk have revealed the presence of this compound, linking it to the maternal consumption of legumes like peanuts, chickpeas, and lentils. nih.govebi.ac.ukresearchgate.netresearchgate.net A study involving lactating women demonstrated that this compound from food is transferred into breast milk, with concentrations peaking 5 to 18 hours after consumption. nih.govresearchgate.net The presence of this compound in human milk suggests its potential role in infant nutrition and development. nih.govmdpi.com

Biosynthesis Mechanisms and Pathways

The production of this compound in these diverse organisms originates from a common and essential amino acid.

L-Tryptophan as a Precursor in this compound Biogenesis

The biosynthetic pathway of this compound starts with the amino acid L-tryptophan. acs.orgresearchgate.netwikipedia.org this compound, which is chemically known as N,N,N-α-trimethyl-L-tryptophan, is formed through the iterative methylation of L-tryptophan. acs.orgsigmaaldrich.comebi.ac.ukresearchgate.net This process involves the addition of three methyl groups to the α-amino group of L-tryptophan. nih.govresearchgate.net L-tryptophan itself is an essential amino acid used in protein synthesis and serves as a precursor for many other bioactive compounds, including the neurotransmitter serotonin (B10506) and the hormone melatonin. wikipedia.orgfrontiersin.orgnih.gov The biosynthesis from L-tryptophan has been a subject of research, with studies exploring the use of enzymes like methyltransferases to produce this compound. acs.orgresearchgate.netacs.org

Enzymatic Methylation Processes in this compound Synthesis

The biosynthesis of this compound from L-tryptophan is catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases. acs.org This process involves three sequential methylation reactions at the α-amino group of L-tryptophan. acs.org

Research into creating microbial cell factories for this compound production has led to the identification and engineering of specific methyltransferases capable of this transformation. One key enzyme is EgtD, a methyltransferase from Mycobacterium smegmatis that naturally catalyzes the methylation of L-histidine. acs.org Through protein engineering, a variant of this enzyme, designated EgtDM252V,E282A, was developed. This variant exhibits a changed substrate recognition, allowing it to efficiently catalyze the three consecutive N-methylations of L-tryptophan to produce this compound. acs.org

Genetic and Molecular Regulation of this compound Biosynthesis

The regulation of this compound biosynthesis is multifaceted, involving the availability of precursors and the expression of specific genes. In engineered E. coli systems, the production of this compound is heavily dependent on the intracellular pools of its precursor, L-tryptophan, and the methyl donor, SAM. acs.org Enhancing the carbon flux through the L-tryptophan biosynthetic pathway and reconstructing the SAM regeneration pathway have been shown to be effective strategies for increasing this compound yield. acs.org This indicates that the expression of genes involved in these upstream pathways is a key regulatory point. acs.orgresearchgate.net

In the context of plant-fungus interactions, the regulation appears to involve a complex signaling network. This compound secreted by the fungus Pisolithus tinctorius can itself regulate gene expression in the host plant. apsnet.orgresearchgate.net Specifically, this compound has been shown to up-regulate the expression of a symbiosis-regulated gene in eucalyptus roots called EgHypar. ebi.ac.ukresearchgate.net This gene shares homology with auxin-induced glutathione (B108866) S-transferases, which are involved in plant hormone transport and metabolism. apsnet.org

Furthermore, this compound acts as an antagonist to the plant hormone indole-3-acetic acid (IAA). chemfaces.comapsnet.org It can counteract the effects of IAA on root development, such as root hair elongation. ebi.ac.ukchemfaces.com This suggests a regulatory feedback loop where fungal-derived this compound influences the host plant's hormonal signaling, which in turn may affect the symbiotic relationship and the environment for fungal growth and metabolism. apsnet.orgresearchgate.net The up-regulation of the EgHypar gene by both auxins and this compound points to a convergence of these signaling pathways in regulating the morphological changes during ectomycorrhiza development. researchgate.net

Advanced Synthetic and Semisynthetic Methodologies for Research

Chemical Synthesis Approaches to Hypaphorine (B1674125) for Research Purposes

The laboratory synthesis of this compound is essential for research purposes, providing a reliable source of the compound for biological and pharmacological studies. A foundational method for synthesizing this compound involves the methylation of L-tryptophan. ekb.eg One established procedure starts with dissolving L(-)-S-tryptophan in methanol (B129727), to which an aqueous solution of sodium hydroxide (B78521) is added. ekb.eg Subsequently, methyl iodide is introduced to the mixture under stirring at room temperature. ekb.eg The reaction is maintained in an alkaline state through the periodic addition of sodium hydroxide. ekb.eg The final step involves heating the mixture to hydrolyze the methyl ester intermediate, yielding this compound, which is chemically known as N,N,N-α-trimethyl-L-tryptophan. ekb.egacs.org This general approach, first described by von Romburgh and Barger in 1911, remains a fundamental reference for the chemical synthesis of this alkaloid. ekb.egapsnet.org The purity of the synthetically produced this compound is typically verified using analytical techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC). apsnet.org

Engineered Biosynthesis of this compound in Heterologous Hosts (e.g., Escherichia coli)

As an alternative to chemical synthesis or extraction from natural sources, metabolic engineering has been employed to produce L-hypaphorine in heterologous hosts like Escherichia coli. acs.orgmdpi.com This approach offers the potential for environmentally friendly and scalable production from simple carbon sources like glucose. acs.orgacs.org A recent breakthrough reported the first successful production of L-hypaphorine from glucose via microbial fermentation. acs.org

The core of this strategy involves introducing a biosynthetic pathway for this compound into E. coli, which does not naturally produce it. acs.org The key reaction is the sequential methylation of L-tryptophan (L-Trp) at its α-amino group, a reaction catalyzed by an S-adenosyl methionine (SAM)-dependent methyltransferase. acs.org

The key steps in engineering an E. coli strain for this compound production include:

Enzyme Mining and Engineering : Researchers mined various natural methyltransferases to find the most effective one for converting L-Trp to this compound. acs.org A methyltransferase from Mycobacterium smegmatis (MsE) was identified as a promising candidate. acs.org Its efficiency was further improved through protein engineering, specifically semirational directed evolution, which resulted in a mutant (MsET163G) with higher catalytic activity. acs.orgacs.org

Pathway Reconstruction for Precursor Supply : To avoid the costly addition of L-Trp and the methyl donor SAM to the culture medium, the biosynthetic pathways for both molecules were reconstructed and enhanced within the E. coli host. acs.org This involved engineering the L-Trp biosynthetic pathway to increase carbon flux towards its production and reconstructing the SAM regeneration pathway. acs.orgacs.org

Metabolic Optimization : Further modifications were made to optimize the metabolic flux and reduce the inhibitory effects of byproducts. For example, a heterologous SAHase from Saccharomyces cerevisiae was overexpressed to promote the hydrolysis of S-adenosyl-L-homocysteine (SAH), a compound that inhibits SAM-mediated methylation. acs.org

Through this multi-level engineering approach, a final producer strain, E. coli HYP-12, was developed. In shake-flask fermentation, this strain was able to produce 200.5 ± 2.6 mg/L of L-hypaphorine directly from glucose. acs.orgacs.org This work establishes E. coli as a viable platform for the engineered biosynthesis of this compound and its derivatives. nih.gov

Key Genes and Enzymes in Engineered this compound Biosynthesis
Gene/EnzymeOrganism of OriginRole in PathwayReference
MsE (Tryptophan-methyltransferase)Mycobacterium smegmatisCatalyzes methylation of L-tryptophan acs.org
SAM2Saccharomyces cerevisiaeSAM synthesis acs.org
SAHaseSaccharomyces cerevisiaeHydrolysis of inhibitory SAH acs.org

Compound Directory

Biological and Physiological Effects

Role as a Phytoalexin and in Plant Defense

Phytoalexins are low-molecular-weight antimicrobial compounds that are synthesized de novo by plants in response to pathogen infection or stress. thieme-connect.com While hypaphorine (B1674125) is a key molecule in plant-microbe interactions, it is produced by the fungal symbiont, not the plant itself. researchgate.net Therefore, it does not fit the strict definition of a phytoalexin. nsf.govnih.gov

However, this compound plays a crucial role in plant defense and signaling. As an antagonist of the plant hormone indole-3-acetic acid (IAA), it can modulate plant development. For example, this compound secreted by the ectomycorrhizal fungus Pisolithus tinctorius inhibits the elongation of root hairs in host plants like Eucalyptus globulus. researchgate.netresearchgate.net This inhibitory effect can be reversed by the application of IAA, suggesting a competitive interaction between the two molecules. liberty.edu This modulation of root architecture by a fungal metabolite is a sophisticated mechanism that influences the symbiotic relationship. nsf.gov By interfering with the host's hormonal signaling, this compound helps to regulate the physical interface between the fungus and the plant root. usda.govresearchgate.net

Intervention with Key Inflammatory Signaling Pathways

Phosphoinositide 3-Kinase/Akt/Mammalian Target of Rapamycin (PI3K/Akt/mTOR) Signaling Axis

Antifeedant Properties

This compound has been identified as a compound with antifeedant properties. usda.gov Antifeedants are substances that deter feeding when an insect tastes them, often by inhibiting the neurons associated with feeding stimulation. mdpi.com The presence of this compound in certain plants, particularly in the seeds of species like Erythrina, contributes to the plant's chemical defense against herbivores. caymanchem.com This antifeedant activity is a common defensive strategy among plants, which produce a variety of secondary metabolites, including alkaloids and terpenoids, to discourage consumption by insects. nih.gov The effectiveness of such compounds can be evaluated through bioassays that measure the reduction in food consumption by insects like Spodoptera littoralis. researchgate.net

Structure Activity Relationship Sar Investigations of Hypaphorine and Its Analogs

Identification of Key Pharmacophores and Structural Motifs

Pharmacophore modeling is a fundamental aspect of drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.govdovepress.com For hypaphorine (B1674125) and its analogs, several key pharmacophoric features have been identified that are critical for their interaction with various biological targets. researchgate.netunivr.it

The fundamental structure of this compound, which is the betaine (B1666868) of tryptophan, provides the basic scaffold for its biological activity. ebi.ac.uk This includes the indole (B1671886) ring system and the α-amino acid moiety with a quaternary ammonium (B1175870) group. The indole nucleus is a prevalent motif in many biologically active compounds and contributes to the binding of this compound to its target proteins. mdpi.comnih.gov

Molecular docking studies have provided significant insights into the key structural motifs of this compound analogs that are essential for their activity as agonists of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). researchgate.net These studies have revealed that the quaternary ammonium nitrogen of this compound analogs engages in a crucial pi-cation interaction with the tryptophan residue (W148) located in the orthosteric binding site of the receptor. researchgate.net This interaction is a hallmark for the binding of various agonists to nAChRs. researchgate.net

Aromatic Ring: The indole ring serves as a critical hydrophobic and aromatic feature that contributes to the binding affinity.

Cationic Center: The quaternary ammonium group is essential for the key pi-cation interaction with the receptor.

Hydrogen Bond Acceptors/Donors: The carboxyl group and the indole nitrogen can potentially participate in hydrogen bonding interactions within the binding pocket.

The spatial arrangement of these features is critical for the proper orientation of the molecule within the binding site and for eliciting a biological response. nih.gov

Impact of Indole Ring Substitutions on Biological Activity

Systematic modifications of the indole ring of this compound have demonstrated a significant impact on the biological activity of the resulting analogs, particularly their potency as α7 nAChR agonists. nih.gov The introduction of various substituents at different positions of the indole nucleus has allowed for the fine-tuning of the pharmacological profile of these compounds. mdpi.comnih.gov

Research has shown that halogen substitution on the indole ring can markedly enhance the agonist activity of this compound analogs. For instance, the introduction of a bromine atom at the 6-position of the indole ring, as seen in 6-bromothis compound (6-BHP), results in a compound with agonist activity at the human α7 nAChR. researchgate.net Further studies have explored the effects of other halogen substitutions, such as iodine, at the same position. The D-6-iodothis compound methyl ester (6ID) has been identified as a potent α7 nAChR agonist. nih.gov

The table below summarizes the biological activity of some this compound analogs with substitutions on the indole ring, highlighting the influence of these modifications on their potency at the α7 nAChR.

CompoundIndole Ring SubstitutionBiological Activity (α7 nAChR)IC50/EC50Reference
L-HypaphorineNoneNo agonist activity up to 1 mM> 1 mM nih.gov
6-Bromothis compound (6-BHP)6-BromoAgonist~80 μM researchgate.net
(D)-6-Iodothis compound methyl ester (6ID)6-IodoAgonistSub-micromolar to high micromolar range nih.gov
5,6-dibromo-L-hypaphorine5,6-DibromoWeak bee venom PLA2 inhibition0.2 mM semanticscholar.org

These findings underscore the importance of the substitution pattern on the indole ring for modulating the biological activity of this compound derivatives. The electronic and steric properties of the substituents can influence the binding affinity and efficacy of the compounds at their target receptors.

Role of Chirality in Receptor Binding and Enzymatic Inhibition

Chirality, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of many pharmaceutical compounds, and this compound is no exception. nih.govmdpi.comnih.gov The stereochemistry of this compound and its analogs can significantly influence their interactions with chiral biological macromolecules such as receptors and enzymes, leading to differences in their pharmacological profiles. nih.govmdpi.com

This compound exists as two enantiomers, L-hypaphorine and D-hypaphorine. Studies have demonstrated that these enantiomers can exhibit different biological activities. For example, both L- and D-hypaphorine have been shown to possess acetylcholine esterase (AChE) blocking activity. nih.gov The differential interaction of enantiomers with their targets is a well-established principle in pharmacology, often resulting in one enantiomer being more potent or having a different pharmacological effect than the other. mdpi.com

The importance of chirality extends to the synthetic analogs of this compound. The stereochemistry of the piperidine (B6355638) ring in some synthetic analogs has been shown to be crucial for their binding to kinases like JAK1 and JAK2. nih.gov The specific 3R, 4R stereochemistry of the piperidine ring in certain inhibitors orients a cyanoacetyl group into a specific pocket of the enzyme, highlighting the critical role of stereochemistry in achieving potent and selective inhibition. nih.gov

In the context of receptor binding, the specific three-dimensional shape of a ligand is paramount for its ability to fit into the binding site of a receptor in a "lock and key" or "induced fit" manner. The different spatial arrangement of functional groups in enantiomers can lead to distinct binding affinities and efficacies. nih.gov For instance, while one enantiomer might bind productively to a receptor and elicit a strong biological response, the other might bind less effectively or even act as an antagonist.

The investigation of the distinct biological activities of the L- and D-enantiomers of this compound and its analogs is an active area of research aimed at developing more specific and effective therapeutic agents.

Computational and Molecular Modeling Approaches in SAR Studies

Computational and molecular modeling techniques have become indispensable tools in modern drug discovery and are extensively used in the structure-activity relationship (SAR) studies of this compound and its analogs. enamine.netuneb.brnih.govnih.gov These in silico methods provide valuable insights into the molecular interactions between ligands and their biological targets, helping to rationalize observed SAR data and guide the design of new, more potent compounds. uneb.brarxiv.org

Molecular docking is a widely used computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.gov In the case of this compound analogs, docking studies have been instrumental in elucidating their binding mode within the α7 nAChR. researchgate.net These studies have successfully predicted the key interactions, such as the pi-cation interaction between the quaternary ammonium group of the ligand and the W148 residue of the receptor. researchgate.net The docking poses of synthetic hypaphorines show a remarkable similarity to the binding mode of other known α7 nAChR agonists like epibatidine. researchgate.net

Pharmacophore modeling is another powerful computational approach that defines the essential 3D arrangement of functional groups required for biological activity. dovepress.comnih.govbiorxiv.org By analyzing the structures of active this compound analogs, a pharmacophore model can be generated that encapsulates the key features for α7 nAChR agonism. This model can then be used for virtual screening of large compound libraries to identify new potential hits with the desired pharmacological profile. nih.govnih.gov

Molecular dynamics (MD) simulations can further refine the understanding of ligand-receptor interactions by simulating the dynamic behavior of the complex over time. nih.govbiorxiv.org This can provide insights into the conformational changes that occur upon ligand binding and the stability of the key interactions identified through docking.

The integration of these computational approaches with experimental SAR data allows for a more rational and efficient drug design process. uneb.br By understanding the structural requirements for activity at a molecular level, medicinal chemists can focus their synthetic efforts on compounds that are most likely to have improved therapeutic properties.

Advanced Analytical Techniques in Hypaphorine Research

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Metabolomics

High-resolution mass spectrometry (HRMS) is a cornerstone in hypaphorine (B1674125) research, offering unparalleled precision in mass measurement, which is critical for both identifying the compound and studying its metabolic footprint. currenta.de When coupled with separation techniques like liquid chromatography (LC) or ultra-high performance liquid chromatography (UHPLC), HRMS becomes a powerful tool for analyzing complex mixtures. currenta.demetabolomexchange.org

Structural Elucidation: HRMS provides highly accurate mass measurements, often to four decimal places, enabling the determination of the elemental composition of this compound and its fragments. currenta.de This high resolution allows for the clear visualization of isotope patterns, which further confirms the compound's elemental formula. currenta.de Tandem mass spectrometry (MS/MS) experiments, where specific ions are selected and fragmented, provide valuable structural information by revealing characteristic fragmentation patterns. currenta.deresearchgate.net For this compound, a typical fragmentation involves the neutral loss of trimethylamine (B31210) (59 Da), a characteristic of certain quaternary amine ions. researchgate.net Further fragmentation can lead to ions at m/z 146 and m/z 118, which correspond to subsequent losses of ketene (B1206846) (H₂C=C=O) and carbon monoxide (CO), respectively. researchgate.net The precise mass measurements of these fragments, often with mass errors of less than 2 ppm, solidify the structural identification of this compound. researchgate.net

Metabolomics: Untargeted metabolomics, which aims to comprehensively analyze all small molecules in a biological sample, heavily relies on LC-HRMS. researchgate.net This approach has been instrumental in identifying this compound as a potential biomarker in various contexts, from food authenticity studies to clinical research. researchgate.netukm.edu.my For instance, in food science, HRMS-based metabolomics can distinguish food origins, with this compound being a significant differentiator in some cases. ukm.edu.myresearchgate.net In nutritional and clinical studies, metabolomic profiling of biofluids like serum and urine has identified this compound (also known as tryptophan betaine) as a biomarker for legume intake. researchgate.netahajournals.org These studies showcase the ability of HRMS to detect and quantify this compound within complex biological matrices, linking its presence to specific dietary patterns or physiological states. researchgate.netahajournals.org

HRMS Application Key Findings for this compound Instrumentation Example
Structural Elucidation - Accurate mass measurement confirms elemental composition.- Tandem MS reveals characteristic neutral loss of trimethylamine (59 Da) and subsequent fragment ions. researchgate.netQ-ToF (Quadrupole Time-of-Flight) currenta.de, Orbitrap metabolomexchange.orgresearchgate.net
Metabolomics - Identified as a biomarker for legume consumption in human studies. researchgate.netahajournals.org- Used to differentiate food origins in authenticity studies. ukm.edu.myresearchgate.netLC-Orbitrap HRMS ukm.edu.my, UHPLC-Q-Orbitrap researchgate.net

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-performance liquid chromatography (HPLC) is a fundamental analytical technique used to separate, identify, and quantify components within a mixture. openaccessjournals.comwikipedia.org It is highly valued for its accuracy, reproducibility, and versatility, making it essential in this compound research. openaccessjournals.comadvancechemjournal.com

Separation: HPLC separates compounds based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. wikipedia.org For this compound analysis, reversed-phase HPLC is commonly employed, where a non-polar stationary phase (like C18) is used with a polar mobile phase. advancechemjournal.comnih.gov This setup allows for the effective separation of this compound from other components in complex matrices like tissue extracts or biofluids. nih.gov The separation is achieved by carefully controlling the composition of the mobile phase, often using a gradient of solvents like methanol (B129727) or acetonitrile (B52724) mixed with an aqueous buffer. nih.gov

Quantification: Once separated, this compound can be quantified by a detector connected to the HPLC system. wikipedia.org The choice of detector depends on the required sensitivity and selectivity. UV detectors are commonly used, but for higher sensitivity and specificity, HPLC is often coupled with a mass spectrometer (LC-MS). wikipedia.orgresearchgate.net This hyphenated technique combines the superior separation power of HPLC with the mass identification capabilities of MS. researchgate.net For quantification, methods like multiple reaction monitoring (MRM) can be used with a tandem mass spectrometer (MS/MS) to achieve very high sensitivity and selectivity, allowing for the precise measurement of this compound concentrations in biological samples like plasma. researchgate.net

HPLC Mode Stationary Phase Example Mobile Phase Example Detector
Reversed-Phase C18 (e.g., Hypersil GOLD) metabolomexchange.orgWater/Methanol with 0.1% formic acid metabolomexchange.orgresearchgate.netUV, Mass Spectrometry (MS, MS/MS) wikipedia.orgresearchgate.net
Normal-Phase Polar (e.g., silica) wikipedia.orgNon-polar (e.g., chloroform) wikipedia.orgUV, Fluorescence wikipedia.org

Spectroscopic and Chromatographic Methods for Metabolic Profiling and Biofluid Analysis

Metabolic profiling, or metabolomics, aims to provide a comprehensive snapshot of the small-molecule metabolites present in a biological sample, offering insights into its physiological state. researchgate.netuu.nl Both spectroscopic and chromatographic techniques are central to this field and have been applied to study this compound in various biofluids.

Chromatography-Mass Spectrometry Based Profiling: The combination of liquid chromatography (LC) with high-resolution mass spectrometry (HRMS) is the dominant platform for untargeted metabolomic analysis. researchgate.net This approach, often using UHPLC for faster and higher-resolution separations, can detect and quantify a vast number of metabolites, including this compound, in biofluids such as serum, urine, and even human milk. researchgate.netresearchgate.netresearchgate.netahajournals.org Studies have successfully used UHPLC-HRMS to perform metabolic profiling on urine and serum samples, identifying this compound as a discriminating metabolite related to dietary intake of pulses. researchgate.netahajournals.org The data generated from these analyses can reveal metabolic perturbations and identify potential biomarkers of dietary patterns or disease states. researchgate.netahajournals.orguu.nl

NMR-Based Profiling: NMR spectroscopy offers a complementary approach to metabolic profiling. researchgate.net While generally less sensitive than MS, NMR is highly quantitative, reproducible, and provides detailed structural information without destroying the sample. bruker.comresearchgate.net It can be used to analyze biofluids and identify a range of metabolites simultaneously. researchgate.net While the provided results emphasize MS-based methods for this compound-related metabolic profiling, NMR is a key platform in the broader field of metabolomics for analyzing biofluids and capturing information on both endogenous and xenobiotic compounds. researchgate.net

Technique Biofluid Analyzed Key Application for this compound
UHPLC-HRMS Serum, Urine, Human Milk researchgate.netresearchgate.netahajournals.orgIdentification as a biomarker of legume intake; distinguishing dietary patterns. researchgate.netahajournals.org
LC-MS/MS Small intestine lumen samples researchgate.netTracking food metabolites and their passage through the gastrointestinal tract. researchgate.net
NMR Spectroscopy Urine, Serum researchgate.netComprehensive metabolic phenotyping to assess physiological responses. researchgate.net

Fluorometric and Other Spectroscopic Quantification Methods

While mass spectrometry and NMR are powerful for identification and structural analysis, other spectroscopic methods, particularly fluorescence-based techniques, offer high sensitivity for quantification.

Fluorometric Quantification: Fluorometric methods rely on the use of fluorescent dyes that bind specifically to the target analyte. genetargetsolutions.com.au The intensity of the emitted light upon excitation is proportional to the concentration of the analyte. genetargetsolutions.com.au This technique is noted for being significantly more sensitive than absorbance-based methods. genetargetsolutions.com.auberthold.com A fluorometric method was developed for the quantification of this compound after its identity was confirmed in human milk samples. researchgate.net This indicates that for specific, sensitive quantification of this compound, fluorescence assays can be a viable and powerful approach, especially when a high-throughput and cost-effective method is needed. nih.gov

UV-Visible Spectroscopy: UV-Visible (UV-Vis) spectroscopy is a more general spectroscopic technique used for quantification. genetargetsolutions.com.au It measures the absorbance of light by a sample at a specific wavelength. berthold.com While less sensitive and specific than fluorescence or mass spectrometry, it is a straightforward method often used in conjunction with HPLC for routine quantification. wikipedia.org The concentration of a compound can be determined using the Beer-Lambert law, which relates absorbance to concentration. berthold.com

Method Principle Advantages Application Note for this compound
Fluorometry Measures light emitted by a fluorescent dye bound to the analyte. genetargetsolutions.com.auHigh sensitivity (up to 1,000x absorbance), high specificity. genetargetsolutions.com.auA method has been specifically developed for this compound quantification. researchgate.net
UV-Vis Spectroscopy Measures light absorbed by the analyte at a specific wavelength. berthold.comSimple, widely available, used as a standard detector for HPLC. wikipedia.orgberthold.comCan be used for quantification post-HPLC separation. wikipedia.org

Future Directions and Emerging Research Avenues for Hypaphorine

Untargeted Metabolomics and Proteomics in Elucidating Novel Biological Roles

Untargeted metabolomics is a comprehensive approach that aims to capture and analyze the widest possible range of small molecules (the metabolome) in a biological sample without a preconceived bias. evotec.comcreative-proteomics.com This discovery-driven strategy is instrumental in identifying novel metabolites and uncovering unexpected metabolic shifts related to physiological states, environmental exposures, or therapeutic interventions. evotec.com By providing a snapshot of the biochemical phenotype, this technique offers a powerful window into cellular processes. evotec.comcreative-proteomics.com

The application of untargeted metabolomics has already proven valuable in expanding our understanding of hypaphorine's presence and potential roles. In a cross-sectional study of postmenopausal women, untargeted metabolomics was employed to identify novel biomarkers of food intake. researchgate.net This analysis led to the tentative identification of This compound (B1674125), which was later confirmed through synthesis. The study linked its presence in human milk to the consumption of peanut products, with peanuts containing approximately 70 μg/g of the compound. researchgate.net This discovery highlights a previously unknown dietary source and its transfer to human milk, opening up new questions about its functional roles in human nutrition and infant development. researchgate.net

Future research will likely leverage both untargeted metabolomics and proteomics—the large-scale study of proteins—to further map the biological impact of this compound. By analyzing global changes in metabolite and protein levels in cells or organisms exposed to this compound, researchers can generate new hypotheses about its mechanism of action, identify previously unknown biological functions, and discover novel biomarkers associated with its activity. evotec.com

Investigation of New Molecular Targets and Signaling Networks

Recent research has begun to unravel the complex signaling networks through which this compound exerts its effects, particularly in the context of inflammation. These studies have moved beyond simple observation to pinpoint specific molecular targets and pathways, revealing a sophisticated interplay of cellular communication.

One of the key areas of investigation is this compound's role in modulating inflammatory responses in endothelial cells. Studies have shown that this compound can counteract the inflammatory effects of lipopolysaccharide (LPS) by regulating the PI3K/Akt/mTOR signaling pathway . ncats.iomdpi.com Specifically, this compound was found to prevent the LPS-induced downregulation of Peroxisome Proliferator-Activated Receptor γ (PPAR-γ) and the upregulation of Toll-Like Receptor 4 (TLR4). mdpi.comdntb.gov.ua The inhibition of the PI3K/Akt/mTOR pathway was confirmed to be responsible for these changes, establishing a clear mechanistic link between this signaling cascade and the anti-inflammatory properties of this compound. mdpi.com

Further research in macrophage models has demonstrated that this compound can also suppress inflammation by inactivating the NF-κB and ERK signaling pathways . ncats.ionih.gov It dose-dependently reduced the mRNA levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in response to LPS stimulation. nih.gov

In models of non-alcoholic fatty liver disease (NAFLD), this compound has been shown to target the p38/JNK signaling pathway . researchgate.net This action leads to a reduction in lipid accumulation and the expression of inflammatory cytokines, suggesting a therapeutic potential in metabolic disorders. researchgate.net

Table 1: Investigated Molecular Targets and Signaling Networks of this compound

Signaling Pathway Key Molecular Targets Modulated by this compound Associated Biological Effect Reference
PI3K/Akt/mTOR Akt, mTOR, PPAR-γ, TLR4 Attenuation of endothelial inflammation ncats.iomdpi.com
NF-κB and ERK NF-κB, ERK Abrogation of LPS-induced inflammation in macrophages ncats.ionih.gov
p38/JNK p38, JNK Amelioration of inflammation and lipid accumulation researchgate.net
Auxin Signaling IAA1 gene expression, ion currents Counteraction of auxin effects on root development researchgate.netapsnet.org

The ongoing investigation into these and other potential molecular targets will be crucial for a comprehensive understanding of this compound's bioactivity and for identifying new therapeutic avenues for inflammation-associated diseases. mdpi.comnih.gov

Exploration of this compound's Ecological Role in Inter-organismal Communication

This compound plays a significant role in the chemical dialogue between different organisms, particularly between fungi and plants. The establishment of mycorrhiza, a symbiotic association between plant roots and soil fungi, depends on a series of coordinated signaling events. techscience.comresearchgate.net this compound has been identified as a key fungal signal in this process.

Produced by the ectomycorrhizal fungus Pisolithus tinctorius, this compound acts as an antagonist to the plant hormone auxin (indole-3-acetic acid, IAA). researchgate.netapsnet.org In the host plant Eucalyptus globulus and the non-host model plant Arabidopsis thaliana, this compound was shown to counteract the inhibitory effect of IAA on root elongation. apsnet.org This finding is significant because it suggests that the fungus can modulate the plant's developmental processes, such as root system architecture, to facilitate successful colonization. apsnet.org

The mechanism of this interaction involves rapid responses in the plant. In Arabidopsis thaliana, this compound was observed to counteract the auxin-induced upregulation of the primary auxin-responsive gene IAA1. researchgate.net Furthermore, it induces a rapid and transient depolarization of the membrane in root hairs by modulating anion and K+ currents. researchgate.netapsnet.org The existence of these responses in a non-host plant suggests that the necessary components for perceiving and responding to this fungal signal are widespread among plants. researchgate.net This positions this compound as a crucial molecule for studying the fundamental aspects of plant-fungal communication in the rhizosphere. apsnet.orgimrpress.com

Development of Novel Research Probes and Tool Compounds Based on this compound Scaffold

A chemical probe is a small, drug-like molecule used to study and manipulate biological systems, such as the function of a specific protein. oicr.on.ca High-quality probes are essential for validating biological targets and understanding their roles in disease, providing a foundation for drug discovery efforts. oicr.on.ca

This compound itself is emerging as a valuable tool compound for biological research. Its ability to specifically counteract the effects of natural auxins like IAA, but not synthetic ones, makes it a precise tool for dissecting the different pathways of auxin perception and signaling in plants. apsnet.org The discovery that it evokes rapid electrical and transcriptional responses in plant roots provides researchers with tools to dissect the early events in plant-fungal interactions. researchgate.net

The defined biological activities of this compound, particularly its anti-inflammatory effects through specific signaling pathways (e.g., PI3K/Akt/mTOR, NF-κB), make its chemical scaffold an attractive starting point for the development of novel research probes. By synthesizing derivatives of this compound, medicinal chemists could create a library of related compounds. These new molecules could be optimized for increased potency, selectivity, and stability, leading to the creation of superior probes to investigate the roles of targets like PPAR-γ or TLR4 in inflammation. Such tool compounds would be invaluable for interrogating the molecular mechanisms of inflammatory diseases and validating these targets for therapeutic intervention. nih.gov

Integration of Multi-omics Data for Comprehensive Mechanistic Understanding

To achieve a holistic understanding of a compound's biological impact, it is necessary to integrate data from multiple "omics" layers, including genomics, transcriptomics, proteomics, and metabolomics. nih.govazolifesciences.com This multi-omics approach allows researchers to connect changes across different biological levels—from genes to proteins to metabolites—to build a comprehensive and biologically meaningful narrative of a compound's mechanism of action. cmbio.ionih.gov

The research on this compound is ripe for such an integrated analysis. Current studies have already generated data across several omics layers:

Transcriptomics: Data exists on how this compound alters the expression of specific genes, such as the downregulation of pro-inflammatory cytokine mRNAs (TNF-α, IL-1β) and the modulation of the auxin-responsive gene IAA1. mdpi.comnih.govresearchgate.net

Proteomics: Research has quantified changes in the protein levels and phosphorylation states of key signaling molecules like Akt, mTOR, p38, JNK, TLR4, and PPAR-γ. ncats.iomdpi.comresearchgate.net

Metabolomics: Untargeted metabolomics has been used to identify this compound itself as a biomarker and has the potential to reveal how it alters broader metabolic pathways. researchgate.net

A future research direction would involve systematically generating and integrating these datasets from a single experimental system. For instance, by treating endothelial cells with this compound and then performing transcriptomic, proteomic, and metabolomic analyses, researchers could use computational tools to build causal networks. embopress.org This approach could reveal how changes in gene expression induced by this compound lead to alterations in protein networks, which in turn drive the final metabolic and cellular phenotype. Such an integrated view would provide a deep, mechanistic understanding of this compound's effects, potentially uncovering novel drug targets and clarifying its role in health and disease. nih.gov

Q & A

Q. What gaps exist in understanding this compound’s molecular targets, and how can they be addressed?

  • Proposed Methods : Use CRISPR-Cas9 screens to identify gene knockouts that modulate this compound’s activity. Pair with thermal proteome profiling (TPP) to map direct binding partners .
  • Collaborative Frameworks : Cross-validate findings with independent labs using blinded sample testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.